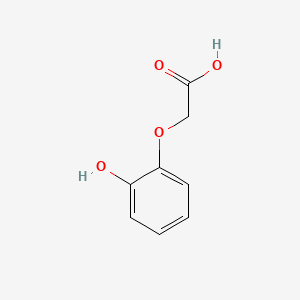

2-Hydroxyphenoxyacetic Acid

描述

2-Hydroxyphenoxyacetic acid is an organic compound with the molecular formula C8H8O4. It is a derivative of phenol and acetic acid, characterized by the presence of a hydroxy group and a phenoxy group attached to the acetic acid moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.

准备方法

Synthetic Routes and Reaction Conditions

2-Hydroxyphenoxyacetic acid can be synthesized through several methods. One common method involves the reaction of 2-chlorophenoxyacetic acid with an alkali metal hydroxide in an organic solvent. This process typically requires heating and results in the substitution of the chlorine atom with a hydroxy group .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactions under controlled conditions. The specific details of these methods can vary depending on the desired purity and yield of the final product.

化学反应分析

Microbial Metabolism

In Aspergillus niger, 2-HPAA accumulates during phenylalanine metabolism via:

-

Step 1 : Phenylalanine → Phenylpyruvate (via aminotransferase).

-

Step 2 : Phenylpyruvate → Phenylacetate (via oxidative decarboxylation).

-

Step 3 : Hydroxylation of phenylacetate at the 2-position by flavin-dependent monooxygenases .

Alkaline Hydrolysis of (2-Chlorophenyl)acetic Acid

Patent-Scale Synthesis :

Reaction :

| Parameter | Conditions |

|---|---|

| Catalyst | Copper sulfate (1–10 mM) |

| Solvent | SOLVESSO 200 or Isopar M |

| Temperature | 160–220°C (atmospheric pressure) |

| Yield | 93–96% (purity: 94–99% by GC) |

| Purification | Acidification, ethyl acetate extraction |

Key Notes :

Reduction to 2-(2-Hydroxyphenyl)ethanol

Reduction with Borane or LiAlH₄ :

Reaction :

| Reducing Agent | Conditions | Yield |

|---|---|---|

| BH₃/THF | −35°C → RT, 4 h | 100% |

| LiAlH₄ | Reflux in THF, 4.5 h | 50–85% |

Alkali Metal Salts

2-HPAA reacts with Group I hydroxides to form stable salts :

General Reaction :

| Property | Observations |

|---|---|

| IR Spectral Shifts | ν(COO⁻) at 1564–1575 cm⁻¹ (asymmetric) |

| Thermal Stability | Decomposition onset: 200–250°C (TG/DSC) |

| Biological Activity | Enhanced antioxidant capacity vs. ligand |

Applications : Lithium and sodium salts show antimicrobial activity against E. coli and C. albicans .

Photochemical Degradation of GenX

2-HPAA acts as a hydrated electron (e⁻ₐq) source under UV-LED (265 nm) irradiation, enabling GenX degradation :

| Parameter | Optimal Conditions | Efficiency |

|---|---|---|

| CTAB Concentration | 3.0 mM (above CMC) | 86% removal |

| pH | 7.0 | 40% defluorination |

| Byproducts | PFPrA, TFA, and 7 novel TPs | Lower ecotoxicity |

Mechanism :

-

e⁻ₐq generation via 2-HPAA photoexcitation.

-

GenX ether bond cleavage → chain shortening.

Table 1: Comparative Synthetic Methods for 2-HPAA

| Method | Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|

| Alkaline hydrolysis | CuSO₄ | SOLVESSO 200 | 93–96% | |

| Microbial hydroxylation | HPD enzyme | Aqueous | Quantified |

Table 2: Spectral Data for 2-HPAA Salts

| Salt | ν(COO⁻) Asymmetric (cm⁻¹) | Melting Point (°C) |

|---|---|---|

| Li(2-HPAA) | 1564 | 285–290 |

| Na(2-HPAA) | 1575 | 295–300 |

科学研究应用

Pharmaceutical Applications

Antioxidant Properties

2-Hydroxyphenoxyacetic acid exhibits significant antioxidant activity, which is crucial in preventing oxidative stress-related diseases. Its ability to scavenge free radicals makes it a candidate for developing nutraceuticals aimed at reducing the risk of chronic diseases such as cardiovascular disorders and cancer .

Synthesis of Pharmaceuticals

This compound serves as an important intermediate in the synthesis of various pharmaceuticals, including beta-blockers like atenolol. Its role in medicinal chemistry underscores its importance in drug development .

Case Study: Antioxidant Efficacy

A study demonstrated that this compound effectively reduced oxidative stress markers in vitro, indicating its potential therapeutic benefits in managing oxidative stress-related conditions .

Agricultural Applications

Herbicidal Activity

this compound has been identified as an active ingredient in certain herbicides. Its mechanism involves disrupting plant growth processes, making it effective against various weed species. This application is particularly relevant in sustainable agriculture practices where selective herbicides are necessary .

Case Study: Herbicide Development

Research conducted on the efficacy of this compound in controlling specific weed species showed a significant reduction in weed biomass when applied at optimal concentrations, highlighting its potential use as an environmentally friendly herbicide .

Biochemical Research

Metabolic Studies

As a metabolite in human and animal systems, this compound is used in metabolic studies to understand phenolic compound metabolism. Its presence in biological fluids can serve as a biomarker for certain metabolic pathways .

Case Study: Metabolite Analysis

A study involving patients with phenylketonuria (PKU) monitored the excretion levels of this compound, correlating them with dietary phenylalanine intake. The findings provided insights into metabolic adaptations and the role of this compound as a urinary biomarker .

Industrial Applications

Food Additives

Due to its antioxidant properties, this compound is explored as a natural food preservative. Its inclusion can enhance food stability and shelf life while reducing the need for synthetic additives .

Case Study: Food Preservation

Experimental trials indicated that incorporating this compound into food products significantly delayed lipid oxidation, thereby improving the overall quality and shelf life of perishable goods .

Summary Table of Applications

生物活性

2-Hydroxyphenoxyacetic acid (2-HPAA), also known as ortho-hydroxyphenylacetic acid, is a phenolic compound that has garnered attention for its diverse biological activities. This article reviews its structural characteristics, antioxidant properties, antimicrobial effects, and potential therapeutic applications based on recent research findings.

Structural Characteristics

This compound is characterized by a hydroxyl group at the ortho position of the phenyl ring, which significantly influences its biological activity. The molecular formula is and it is classified as a hydroxy monocarboxylic acid. Its slight solubility in water and weak acidity (pKa) make it a compound of interest in various biochemical studies .

Antioxidant Activity

The antioxidant properties of 2-HPAA have been extensively studied, revealing its potential to scavenge free radicals and reduce oxidative stress.

Key Findings:

- Radical Scavenging: 2-HPAA demonstrates significant radical scavenging activity, which can be measured using assays such as ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), FRAP (ferric reducing antioxidant power), and CUPRAC (cupric ion reducing antioxidant capacity) .

- Comparative Studies: In studies comparing the antioxidant activity of 2-HPAA with its alkali metal salts (Li, Na, K), it was found that the salts exhibited enhanced antioxidant properties due to the influence of metal ions on the molecular structure and reactivity .

Antimicrobial Properties

Research has also highlighted the antimicrobial effects of 2-HPAA against various pathogenic microorganisms.

Antibacterial and Antifungal Activity:

- Bacterial Strains Tested: The compound showed effectiveness against Escherichia coli, Klebsiella aerogenes, Bacillus subtilis, and Pseudomonas fluorescens.

- Fungal Strain Tested: It also demonstrated antifungal activity against Candida albicans.

- Mechanism of Action: The antimicrobial action is believed to involve disruption of microbial cell membranes and interference with metabolic processes .

Case Studies and Research Findings

Several studies have documented the biological activities of 2-HPAA:

- Antioxidant Study: A study conducted on various phenolic compounds, including 2-HPAA, assessed their ability to reduce oxidative stress markers in human endothelial cells. Results indicated that treatment with 2-HPAA significantly increased nitric oxide levels while decreasing superoxide production, suggesting a protective effect against endothelial dysfunction .

- Microbial Fermentation Study: In an in vitro colonic model, fermentation of dietary fibers resulted in the production of 2-HPAA as a metabolite. This process was linked to beneficial changes in gut microbiota composition, indicating potential prebiotic effects .

Tables Summarizing Key Data

| Biological Activity | Tested Strains | Effectiveness |

|---|---|---|

| Antioxidant Activity | - | High |

| Antibacterial Activity | E. coli | Effective |

| K. aerogenes | Effective | |

| B. subtilis | Effective | |

| P. fluorescens | Effective | |

| Antifungal Activity | C. albicans | Effective |

属性

IUPAC Name |

2-(2-hydroxyphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4,9H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPXHPAYRONCQIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80212629 | |

| Record name | (o-Hydroxyphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6324-11-4 | |

| Record name | 2-(2-Hydroxyphenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6324-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (o-Hydroxyphenoxy)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006324114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6324-11-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30092 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (o-Hydroxyphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (o-hydroxyphenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。